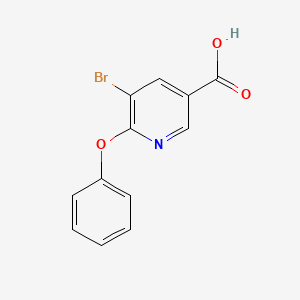

5-Bromo-6-phenoxynicotinic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEKVNCAIXKWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 Bromo 6 Phenoxynicotinic Acid

Reactivity of the C-5 Bromo Moiety

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key site for synthetic transformations, primarily through nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions at the Bromo Position

The pyridine ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activating groups are present. In 5-Bromo-6-phenoxynicotinic acid, the electronegative nitrogen atom, along with the electron-withdrawing carboxylic acid and phenoxy groups, enhances the electrophilicity of the carbon atoms of the pyridine ring, making the C-5 position susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. wikipedia.org However, some nucleophilic aromatic substitutions on pyridine derivatives can proceed through a concerted mechanism. researchgate.net The reactivity in these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While direct displacement of the bromide can be achieved, it may require forcing conditions or specific activation. For instance, studies on other bromopyridines have shown that reactions with nucleophiles like methoxide (B1231860) or phenoxide ions can proceed to yield the corresponding substituted pyridines. acs.org The C-3 position of pyridine is typically difficult for nucleophilic attack, but the electronic properties of this compound make the C-5 position a more viable site for such transformations. acs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromo substituent at the C-5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organoboron species with an aryl halide. wikipedia.orglibretexts.org The C-5 bromo position of this compound is well-suited for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Example |

|---|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | K3PO4 | Toluene | 100 | Aryl Bromide |

| Pd2(dba)3 | P(t-Bu)3 | Cs2CO3 | Dioxane | 80 | Aryl Bromide |

| Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 80 | 3-Bromopyridine |

| Pd(OAc)2 | SPhos | K3PO4 | n-Butanol | 100 | Heteroaryl Bromide |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The bromo group on this compound can be readily alkynylated under Sonogashira conditions. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to give the arylalkyne product. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Substrate Example |

|---|---|---|---|---|---|

| Pd(PPh3)4 | CuI | Et3N | THF | Room Temp | Aryl Bromide |

| PdCl2(PPh3)2 | CuI | i-Pr2NH | DMF | 60 | Aryl Bromide |

| Pd(OAc)2 | CuI | Piperidine | DMF | 80 | 5-Bromoindole |

| PdCl2(dppf) | CuI | Et3N | Toluene | 90 | Aryl Bromide |

Reactivity of the C-6 Phenoxy Substituent

The phenoxy group at the C-6 position presents another avenue for chemical modification, either through cleavage of the ether linkage or by transformations on the phenoxy ring itself.

Cleavage and Modification of the Aryloxy Ether Linkage

The cleavage of diaryl ethers is generally challenging due to the strength of the C-O bond. wikipedia.org However, various methods have been developed for this purpose, often requiring strong acids or specific catalytic systems. numberanalytics.commdma.ch The acidic cleavage of ethers typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com In the case of this compound, the cleavage would likely occur via attack at the less sterically hindered or more electronically activated carbon. Given that nucleophilic attack on an sp2 carbon of a pyridine ring is plausible, the reaction could potentially yield 5-bromo-6-hydroxynicotinic acid and a phenyl halide. Alternatively, electrochemical methods have been shown to cleave diaryl ethers under mild conditions. nih.govrsc.org

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position is a versatile functional handle that can undergo a variety of standard transformations.

Common reactions include esterification, amide formation, and conversion to an acid chloride. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. scholarsresearchlibrary.comnih.gov For instance, nicotinic acid can be converted to its methyl or ethyl ester using methanol (B129727) or ethanol (B145695) with a catalytic amount of sulfuric acid. scholarsresearchlibrary.comgoogle.com

Amide formation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with an amine. libretexts.org Direct conversion of the carboxylic acid to an amide is also possible using coupling reagents or under high-temperature conditions. atamanchemicals.comwipo.int

The carboxylic acid can also be reduced to the corresponding primary alcohol, 3-pyridylmethanol, using strong reducing agents like lithium aluminum hydride or, in some cases, a sodium borohydride-methanol system. scholarsresearchlibrary.com

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H2SO4) | Nicotinate (B505614) Ester |

| Amide Formation (via Acid Chloride) | 1. SOCl2 or (COCl)2 2. Amine (RNH2) | Nicotinamide Derivative |

| Reduction | LiAlH4 or NaBH4/MeOH (under specific conditions) | (3-Pyridyl)methanol |

| Amide Formation (Direct) | Ammonia, heat | Nicotinamide |

Formation of Acid Chlorides and Anhydrides

The conversion of this compound to its corresponding acid chloride is a crucial first step for many subsequent transformations. This is typically achieved by reaction with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride, to yield the highly reactive 5-bromo-6-phenoxynicotinoyl chloride. This method has been successfully applied to structurally similar compounds like 5-bromo-6-chloronicotinic acid, where the acid is converted to its acid chloride using thionyl chloride before further reaction. osti.govuark.eduuark.edu

The resulting acid chloride is a versatile intermediate that can be used to form acid anhydrides. A common method for preparing acid anhydrides is the reaction of an acid chloride with a carboxylate salt. khanacademy.org In this case, 5-bromo-6-phenoxynicotinoyl chloride would react with a salt of this compound (e.g., the sodium or potassium salt) to form 5-bromo-6-phenoxynicotinic anhydride.

Table 1: Reagents for Acid Chloride and Anhydride Formation

| Transformation | Reagent | Product |

| Acid to Acid Chloride | Thionyl chloride (SOCl₂) | 5-Bromo-6-phenoxynicotinoyl chloride |

| Acid Chloride to Anhydride | This compound salt | 5-Bromo-6-phenoxynicotinic anhydride |

Synthesis of Hydrazide Derivatives and Related Compounds

Hydrazide derivatives of carboxylic acids are important intermediates for the synthesis of various heterocyclic compounds. The synthesis of 5-bromo-6-phenoxynicotinohydrazide can be achieved through the reaction of an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). Alternatively, the more reactive 5-bromo-6-phenoxynicotinoyl chloride can be directly treated with hydrazine to yield the corresponding hydrazide. This transformation is a standard method for the preparation of hydrazides from carboxylic acid derivatives.

Cyclization Reactions and Annulation Strategies Involving the Nicotinic Acid Moiety

The structure of this compound, with its reactive carboxylic acid group and adjacent phenoxy and bromo substituents, presents opportunities for various cyclization and annulation reactions to build more complex fused heterocyclic systems. While specific examples for this exact molecule are not prevalent in the literature, general principles of heterocyclic synthesis can be applied. For instance, the amide derivative, 5-bromo-6-phenoxynicotinamide, could potentially undergo intramolecular cyclization. Depending on the reaction conditions and the presence of a suitable catalyst, this could lead to the formation of a fused ring system, such as a pyridopyrimidinone, through intramolecular nucleophilic aromatic substitution or other cyclization pathways.

Photochemical and Catalytic Degradation Pathways Relevant to Environmental Fate

The environmental fate of halogenated aromatic compounds is of significant concern. Understanding the degradation pathways of this compound is crucial for assessing its environmental impact.

Photochemical Degradation: The phenoxy group suggests that photodegradation could be a relevant environmental process. Aromatic compounds containing phenoxy linkages can undergo photochemical cleavage. Furthermore, the presence of the bromine atom can influence the photochemical reactivity. While specific studies on this compound are limited, research on brominated aromatic pollutants indicates that they can be susceptible to photochemical degradation.

Catalytic Degradation: Catalytic hydrodehalogenation is a promising method for the degradation of halogenated aromatic compounds. This process involves the removal of halogen atoms and their replacement with hydrogen atoms, typically using a metal catalyst and a hydrogen source. Studies on the hydrodehalogenation of bromo- and chloropyridines have shown that palladium catalysts are effective for this transformation. osti.gov For instance, palladium on carbon (Pd/C) and other palladium complexes have been successfully used for the debromination of various bromopyridines. osti.govresearchgate.net Copper-based catalysts have also been shown to be effective for the hydrodebromination of brominated aromatic pollutants in aqueous solutions. mdpi.comresearchgate.net These findings suggest that catalytic hydrodehalogenation could be a viable pathway for the degradation of this compound, leading to the formation of 6-phenoxynicotinic acid.

Table 2: Potential Degradation Products

| Degradation Pathway | Potential Product |

| Catalytic Hydrodehalogenation | 6-Phenoxynicotinic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrations of chemical bonds within a molecule. researchgate.net These methods are invaluable for identifying the various functional groups present in 5-Bromo-6-phenoxynicotinic acid.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups. The Attenuated Total Reflectance (ATR) sampling technique is particularly advantageous as it requires minimal sample preparation. nih.gov The infrared spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural features.

Key expected absorptions include:

O-H Stretch: A very broad and strong band is anticipated in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine (B92270) and phenyl rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.orgvscht.cz

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is predicted to be in the 1730-1700 cm⁻¹ range. uc.edupressbooks.pub

C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C) from the phenyl and pyridine rings, along with C=N stretching from the pyridine ring, will produce several bands of variable intensity in the 1600-1475 cm⁻¹ region. vscht.czuc.edu

C-O Stretches: The spectrum will feature strong bands corresponding to the aryl ether C-O-C asymmetric stretch (around 1250 cm⁻¹) and the C-O stretch of the carboxylic acid (1320-1210 cm⁻¹). libretexts.orglibretexts.org

C-Br Stretch: The carbon-bromine bond stretch is expected to produce a band in the lower frequency (fingerprint) region of the spectrum, typically below 690 cm⁻¹.

Table 2: Predicted FT-IR (ATR) Characteristic Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic/Pyridine Rings | 1600 - 1475 | Medium to Weak |

| C-O Stretch | Aryl Ether & Carboxylic Acid | 1320 - 1210 | Strong |

| C-H Bend (out-of-plane) | Aromatic Rings | 900 - 675 | Strong |

| C-Br Stretch | Bromo-Aromatic | < 690 | Medium to Strong |

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. researchgate.net A key advantage is its low interference from water, making it suitable for analyzing aqueous samples. researchgate.net For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings and the carbon-bromine bond.

Ring Vibrations: The pyridine and phenyl rings are expected to produce strong and characteristic Raman scattering signals. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, are particularly intense in Raman spectra. For phenolic compounds, strong bands are observed in the 1640-1600 cm⁻¹ region. uliege.be

Substituent-Sensitive Bands: The vibrational frequencies of the rings will be influenced by the substituents (bromo, phenoxy, and carboxylic acid groups), providing structural information.

C-Br Vibration: The C-Br stretching vibration would also be Raman active, appearing in the low-frequency region.

Carbonyl Group: The C=O stretch of the carboxylic acid, while strong in the IR, is often a weaker band in Raman spectra unless resonance enhancement occurs. nsf.gov

Resonance Raman spectroscopy, which utilizes an excitation laser wavelength that matches an electronic absorption band of the molecule, could be used to selectively enhance the signals from the aromatic chromophores, significantly improving sensitivity and selectivity. pitt.edu

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of non-volatile compounds like this compound. Reversed-phase (RP) chromatography is the most common mode used for this type of analysis.

In a typical RP-HPLC/UPLC setup:

Stationary Phase: A non-polar C18 or C8 column would be used.

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol (B129727), would be employed.

Elution: The compound would be eluted by gradually increasing the proportion of the organic solvent (gradient elution).

pH Adjustment: The retention of this compound is highly dependent on the pH of the mobile phase due to the ionizable carboxylic acid group. Adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxyl group, making the molecule more neutral and increasing its retention time on the non-polar stationary phase. nih.gov

Detection: A UV detector is commonly used, as the phenyl and pyridine rings are strong chromophores that absorb UV light, allowing for sensitive detection. sielc.com

UPLC offers significant advantages over traditional HPLC, including faster analysis times, better resolution, and lower solvent consumption, due to the use of smaller stationary phase particles. nih.gov These methods are crucial for quality control, allowing for the separation and quantification of even closely related impurities. mdpi.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. usherbrooke.ca However, this compound itself is not suitable for direct GC analysis due to the low volatility and high polarity imparted by the carboxylic acid group. colostate.edu

To make the compound amenable to GC-MS analysis, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. restek.com

Derivatization: A common method is silylation , using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.caresearchgate.net This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. researchgate.net The resulting TMS ester is significantly more volatile and thermally stable.

Analysis: The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column, and the mass spectrometer provides mass spectra for identification.

This technique is particularly valuable for profiling potential volatile impurities or degradation products that may be present in a sample of this compound.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Sample Form | Key Information Obtained |

|---|---|---|---|

| ESI-MS | Molecular Weight & Formula | Solution | Precise mass, isotopic pattern, fragmentation data |

| FT-IR (ATR) | Functional Group ID | Solid or Liquid | Presence of -COOH, C-O-C, C=C, C-Br bonds |

| Raman Spectroscopy | Structural Fingerprinting | Solid or Solution | Aromatic ring vibrations, skeletal structure |

| HPLC / UPLC | Purity Assessment | Solution | Quantification of compound and impurities |

| GC-MS | Analysis of Volatiles | Derivatized Sample | Identification of volatile impurities/degradation products |

Computational and Theoretical Investigations of 5 Bromo 6 Phenoxynicotinic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic structure and geometry of 5-Bromo-6-phenoxynicotinic acid.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The three-dimensional structure of this compound is crucial for its function. Geometry optimization is performed using computational methods to find the most stable conformation of the molecule. Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is commonly used for optimizing the geometry of nicotinic acid and its derivatives. jocpr.comjocpr.com Ab initio methods, like Hartree-Fock (HF), can also be employed for these calculations. researchgate.net

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, the orientation of the carboxylic acid group relative to the pyridine (B92270) ring and the conformation of the phenoxy group are key structural parameters. It is expected that the pyridine ring, with its bromine and phenoxy substituents, will exhibit a largely planar structure, while the carboxylic acid group may be slightly out of plane. The phenoxy group will have rotational freedom around the ether linkage.

Table 1: Predicted Geometrical Parameters of this compound based on Analog Studies

| Parameter | Predicted Value | Basis of Prediction |

| C-Br Bond Length | ~1.90 Å | Based on studies of bromo-substituted aromatic rings. |

| C-O (ether) Bond Length | ~1.36 Å | Typical for aryl-ether linkages. |

| C=O (carbonyl) Bond Length | ~1.21 Å | Standard for carboxylic acids. |

| C-O (hydroxyl) Bond Length | ~1.35 Å | Standard for carboxylic acids. |

| Pyridine Ring C-C Bond Lengths | 1.38-1.40 Å | Based on DFT calculations of nicotinic acid. jocpr.com |

| Pyridine Ring C-N Bond Lengths | ~1.34 Å | Based on DFT calculations of nicotinic acid. jocpr.com |

| C-C-O (ether) Bond Angle | ~118° | Typical for aryl-ether linkages. |

| O-C=O (carboxyl) Bond Angle | ~123° | Standard for carboxylic acids. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the pyridine ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carboxylic acid group. The presence of the electron-withdrawing bromine atom and the phenoxy group will influence the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Estimated Frontier Molecular Orbital Properties of this compound Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

| Nicotinic Acid Derivative | -6.78 | -1.89 | 4.89 | DFT/B3LYP |

| 2-bromo-5-nitrothiazole | -7.93 | -4.01 | 3.92 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| Temozolomide (Neutral) | -7.02 | -2.15 | 4.87 | DFT/B3LYP/6-311G(d) aimspress.com |

Note: This table presents data for analogous compounds to illustrate the typical range of HOMO-LUMO energies and gaps calculated by DFT methods. The exact values for this compound would require specific calculations.

Calculation of Vibrational Frequencies and Spectroscopic Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental vibrational spectra for nicotinic acid and its derivatives. jocpr.comjocpr.com

For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-O stretching of the ether linkage, C-Br stretching, and various vibrations of the pyridine and benzene (B151609) rings. The calculated spectra can help to assign the observed experimental bands to specific molecular motions.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis of Prediction |

| O-H stretch (carboxylic acid dimer) | ~2500-3300 (broad) | General range for carboxylic acids. |

| C=O stretch (carboxylic acid) | ~1700-1730 | Based on studies of nicotinic acid. jocpr.com |

| C=C and C=N ring stretching (pyridine) | ~1400-1600 | Based on studies of nicotinic acid derivatives. jocpr.com |

| C-O stretch (ether) | ~1200-1250 | Typical for aryl ethers. |

| C-Br stretch | ~500-600 | General range for aryl bromides. |

Note: These are estimated frequency ranges based on data for analogous compounds. The exact frequencies would depend on the specific molecular environment and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of this compound, exploring the different shapes the molecule can adopt due to bond rotations. This is particularly relevant for the flexible phenoxy group.

Furthermore, MD simulations can model the effects of solvents on the molecule's structure and behavior. By simulating the molecule in a box of water molecules, for instance, one can study how hydrogen bonding and other intermolecular interactions with the solvent affect its conformation and properties. Such simulations are crucial for understanding how the molecule behaves in a biological environment. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies through Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.gov Cheminformatics approaches use computational methods to analyze large datasets of compounds and their activities to identify key structural features responsible for their effects. researchgate.net

For nicotinic acid derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring can significantly influence their biological activity. nih.govresearchgate.net In the case of this compound, the bromine atom at the 5-position and the phenoxy group at the 6-position are the key structural modifications. SAR studies would involve comparing the activity of this compound with other nicotinic acid analogs to determine the contribution of these specific substituents.

Table 4: General SAR Insights for Nicotinic Acid Derivatives

| Structural Modification | General Effect on Activity | Reference |

| Substitution at the 6-position | Can modulate receptor binding and selectivity. | nih.gov |

| Halogen substitution | Can enhance binding affinity through halogen bonding and increase lipophilicity. | N/A |

| Bulky substituents | Can influence steric interactions with the target binding site. | nih.gov |

| Carboxylic acid group | Often crucial for forming key interactions with the target, such as hydrogen bonds. | nih.gov |

Note: This table provides generalized SAR principles for nicotinic acid derivatives. The specific impact of the bromo and phenoxy groups in this compound would require dedicated experimental and computational studies.

Molecular Docking Simulations for Investigating Ligand-Target Interactions (Excluding Human Clinical Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method is instrumental in understanding the molecular basis of a ligand's activity and in designing new, more potent molecules.

For this compound, docking simulations could be used to investigate its binding to various non-human biological targets, such as enzymes or receptors from other organisms. The simulation would place the molecule in the binding site of the target and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom, that stabilize the ligand-target complex. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Non-Human Kinase Target

| Parameter | Observation |

| Predicted Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Carboxylic acid group with backbone residues of the hinge region. |

| Hydrophobic Interactions | Phenoxy group and pyridine ring in a hydrophobic pocket. |

| Halogen Bond | Bromine atom with a carbonyl oxygen of a backbone residue. |

| Other Interactions | Pi-stacking between the pyridine ring and an aromatic residue. |

Binding Affinity Predictions for Biochemical Targets (e.g., Enzymes, Receptors)

While specific experimental binding data for this compound is not extensively available in public literature, computational studies on analogous nicotinic acid derivatives allow for the prediction of its potential biochemical targets and binding affinities. Molecular docking and quantitative structure-activity relationship (QSAR) studies on similar compounds suggest that potential targets could include cyclooxygenase (COX) enzymes and nicotinic acetylcholine (B1216132) receptors (nAChRs).

Cyclooxygenase (COX) Inhibition:

Nicotinic acid derivatives have been investigated as potential anti-inflammatory agents through their inhibition of COX enzymes. acs.orgnih.gov Molecular docking studies have been performed on novel nicotinate (B505614) derivatives to predict their binding affinity to the active sites of COX-1 and COX-2. nih.govekb.eg For instance, certain synthesized nicotinate derivatives demonstrated potent COX-2 inhibitory activity, with some compounds showing activity comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov The docking results for these analogs suggest that the nicotinic acid scaffold can fit within the COX-2 active site, forming favorable interactions that lead to inhibition. nih.gov The binding affinity is influenced by the nature and position of substituents on the pyridine ring.

Nicotinic Acetylcholine Receptor (nAChR) Interaction:

The core nicotinic acid structure is a key component of nicotinoids, which are known to bind to nAChRs. researchgate.net Computational studies on various nicotinoids have identified key amino acid residues within the nAChR binding pocket that are crucial for binding, including Trp156, Trpβ57, Tyr100, and Tyr204. researchgate.net The binding affinity of these analogs is a strong predictor of their biological activity. researchgate.net It is plausible that this compound, as a substituted nicotinic acid, could also interact with nAChR subtypes. The presence of the phenoxy group and the bromine atom would significantly influence its binding mode and affinity compared to smaller nicotinoids.

The following table presents representative predicted binding affinities for analogs of this compound against potential targets, derived from molecular docking and other computational studies. It is important to note that these are theoretical predictions for analogous compounds and not experimental values for this compound itself.

| Analogous Compound Class | Biochemical Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Nicotinate Derivatives | COX-2 | -9.18 to -9.64 | Arg513, Tyr385, Ser530 |

| Oxazole Derivatives of Nicotinic Acid | COX-1 | -9.02 to -10.31 | Arg120, Tyr355, Ser530 |

| Oxazole Derivatives of Nicotinic Acid | COX-2 | -9.18 to -9.64 | Arg513, Tyr385, Ser530 |

| Nicotinoid Analogs | α4β2 nAChR | Not reported as docking score | Trp156, Trpβ57, Tyr100, Tyr204 |

Conformational Analysis of Ligand-Binding Complexes

Conformational analysis is critical for understanding the dynamic nature of ligand-receptor interactions. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a ligand-binding complex, revealing how the ligand and protein adapt to each other upon binding.

For analogs of this compound that target nAChRs, MD simulations have shown that the binding of a ligand induces significant conformational changes in the receptor. researchgate.net The binding site of nAChRs is located at the interface between subunits and is characterized by several flexible loops, often referred to as loops A through F. Upon agonist binding, these loops, particularly loop C, can undergo a "capping" motion over the bound ligand, stabilizing the complex and triggering the opening of the ion channel. The specific conformation adopted by the ligand within the binding pocket and the resulting receptor conformation are key determinants of whether the compound acts as an agonist or an antagonist.

Applications of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.gov These technologies are particularly valuable for predicting the properties of novel compounds like this compound and for designing new analogs with improved characteristics.

Predictive Modeling:

ML models, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. rsc.orgnih.gov For a compound like this compound, ML models could be used to predict:

Binding Affinity: By training on data from public databases like ChEMBL and PDBbind, ML models can predict the binding affinity of a compound to a specific target with increasing accuracy. nih.gov For instance, a model could predict the IC50 value of this compound for COX-2 based on its structural features. nih.gov

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for the success of a drug candidate. AI and ML algorithms can build predictive models for properties like solubility, permeability, metabolic stability, and potential toxicity, helping to prioritize compounds with favorable drug-like properties early in the discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR can identify the key structural features that contribute to their activity, guiding the design of more potent molecules.

De Novo Design and Lead Optimization:

Generative AI models can design entirely new molecules with desired properties. These models can be trained on a vast chemical space and then biased to generate novel structures that are predicted to be active against a specific target and possess good ADMET properties. For example, a generative model could suggest modifications to the this compound scaffold to enhance its selectivity for COX-2 over COX-1.

The following table summarizes the applications of AI and ML in the design and prediction for compounds like this compound and its analogs.

Exploration of Biological and Agro Chemical Activities of 5 Bromo 6 Phenoxynicotinic Acid Derivatives Strictly Excluding Human Clinical Data

In Vitro Biochemical Studies on Enzyme Inhibition and Receptor Modulation

Research into the specific biochemical interactions of 5-bromo-6-phenoxynicotinic acid derivatives is uncovering their potential to modulate key biological targets.

Investigation of G Protein-Coupled Receptor Modulation in Cellular Models

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in various physiological processes nih.govnih.gov. They are activated by a wide array of stimuli, including ions, hormones, and neurotransmitters nih.gov. The regulation of GPCRs is a key area of modern pharmacology nih.gov. At present, there is limited publicly available research specifically documenting the modulation of G protein-coupled receptors in cellular models by derivatives of this compound.

Inhibition of Specific Enzymes (e.g., SARS-CoV-2 Mpro, DNA Gyrase B, BRAFV600E) in Biochemical Assays

The potential of halogenated compounds to act as enzyme inhibitors is an area of active investigation.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs scienceopen.comresearchgate.net. While direct studies on this compound derivatives are limited, research on other bromo-containing compounds has shown promise. For instance, a study identified that a chloro-hydantoin compound's inhibitory activity against SARS-CoV-2 Mpro was surpassed by its bromo-substituted counterpart, which was found to be the most potent across multiple viral variants researchgate.net. Further research has indicated that a tribromoacetamide (B152587) derivative is a more potent Mpro inhibitor than its dichloro-analog, although it exhibits a lower therapeutic index mdpi.com. These findings highlight the significant influence of bromine substitution on the inhibitory potential of small molecules against this viral enzyme.

DNA Gyrase B: There is currently a lack of specific research data on the inhibition of DNA Gyrase B by derivatives of this compound.

BRAFV600E: The BRAFV600E mutation is a known driver in certain cancers. While direct data on this compound derivatives is not available, studies on structurally related halogenated compounds are informative. For example, a series of 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity. The unsubstituted indole (B1671886) derivative demonstrated a promising IC₅₀ value of 43 nM against BRAFV600E, indicating potent inhibition nih.gov. This suggests that the halogenated pyridine (B92270)/indole scaffold could be a promising starting point for developing inhibitors of this key oncogenic kinase nih.gov.

Modulation of Metabolic Pathways in Non-Human Biological Systems

The influence of chemical compounds on metabolic pathways is fundamental to understanding their biological effects. However, specific studies detailing the modulation of metabolic pathways in non-human biological systems by derivatives of this compound are not extensively reported in the current scientific literature.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects (Non-Human Cell Lines)

Derivatives containing the bromo-pyridine or related halogenated heterocyclic motifs have been the subject of numerous studies to evaluate their potential as anticancer agents in non-human cell lines.

Evaluation in Established Cancer Cell Lines for Growth Inhibition and Apoptosis

A significant body of research has focused on the cytotoxic and antiproliferative effects of various brominated heterocyclic derivatives against a panel of cancer cell lines.

For example, a study on brominated acetophenone (B1666503) derivatives demonstrated significant cytotoxic activity against several human tumor cell lines, including breast (MCF-7), alveolar (A549), colorectal (Caco-2), and prostate (PC3) adenocarcinoma cells. One derivative, in particular, showed high cytotoxicity against these lines while exhibiting very low toxicity towards normal human breast epithelial cells (MCF12F) farmaciajournal.com.

In another study, semisynthetic derivatives of natural phenolic acids were developed. A bromo-substituted amide derivative was shown to induce apoptosis in Caco-2 cells mdpi.com. The research highlighted that the nature of the substituent on the amide linkage significantly influences the compound's cytotoxic and apoptotic activity mdpi.com.

Furthermore, research into 5-substituted nih.govpyrindine derivatives revealed that several compounds display cytotoxicity in the micromolar range against HeLa (cervical carcinoma) and A2058 (melanoma) cell lines, with no effect observed against normal human fibroblasts nih.gov.

The table below summarizes the antiproliferative activities of some representative brominated derivatives from various studies.

| Compound Class | Specific Derivative | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Brominated Acetophenone | Compound 5c | MCF-7 (Breast) | IC₅₀ | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | A549 (Lung) | IC₅₀ | 11.80 ± 0.89 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | Caco-2 (Colorectal) | IC₅₀ | 18.40 ± 4.70 µg/mL | farmaciajournal.com |

| Brominated Acetophenone | Compound 5c | PC3 (Prostate) | IC₅₀ | < 10 µg/mL | farmaciajournal.com |

| Caffeic Acid Amide | Compound 7 (Bromo-derivative) | Caco-2 (Colorectal) | Apoptosis Induction | 18.26% | mdpi.com |

Mechanistic Investigations of Cellular Responses (e.g., Oxidative Stress, Signaling Pathways)

Understanding the mechanisms by which these derivatives exert their cytotoxic effects is crucial. Several studies point towards the induction of oxidative stress and the activation of specific signaling pathways as key events.

Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis mdpi.comnih.gov. Research on brominated acetophenone derivatives has shown that some of these compounds possess significant pro-oxidant activity in cancer cells, which may contribute to their anticancer effects farmaciajournal.com. The formation of ROS can disrupt cellular functions and initiate cell death pathways farmaciajournal.com.

The cellular response to oxidative stress often involves the activation of complex signaling networks nih.govnih.gov. For instance, the Nrf2 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant genes mdpi.comnih.gov. Studies on synthetic derivatives of natural compounds like caffeic acid have demonstrated their ability to modulate such pathways, thereby protecting cells from oxidative damage nih.gov. Conversely, in cancer cells, overwhelming the antioxidant defenses through pro-oxidant compounds can be a therapeutic strategy farmaciajournal.com.

The induction of apoptosis is a common mechanistic outcome. In Caco-2 cells, treatment with bromo-substituted amide derivatives of caffeic acid led to an increase in the cell population in the G2/M phase of the cell cycle and enhanced the expression of pro-apoptotic genes such as p53, caspase 3, and Bax, confirming an apoptotic mechanism of cell death mdpi.com. Similarly, other synthetic derivatives have been shown to arrest cancer cells in the G2/M phase and activate caspase cascades, leading to programmed cell death nih.gov.

Anti-inflammatory Potential in Cellular Models (e.g., Macrophage Cell Lines)

Research into the specific anti-inflammatory effects of this compound derivatives in macrophage cell lines is not extensively documented in publicly available literature. However, related studies on other nicotinic acid and bromo-substituted derivatives provide a basis for potential anti-inflammatory activity. For instance, isonicotinic acid derivatives have been shown to be potent inhibitors of reactive oxygen species (ROS) production in human blood cells, a key process in inflammation. nih.gov Some of these derivatives exhibited significantly better anti-inflammatory activity than the standard drug ibuprofen (B1674241) in in-vitro tests. nih.gov

While direct evidence for this compound is scarce, the general anti-inflammatory potential of related heterocyclic compounds suggests that derivatives of this acid could warrant further investigation in cellular models like macrophages to assess their ability to modulate inflammatory responses.

Antimicrobial and Antiviral Activity Investigations in In Vitro Models

The in vitro antimicrobial and antiviral activities of this compound and its derivatives are not well-established in the current body of scientific research. However, the broader family of bromo-substituted heterocyclic compounds has demonstrated notable biological activities.

For example, certain 5-bromo-pyrimidinone derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. While no specific data for this compound is available, these findings on related structures indicate the potential for antimicrobial properties within this class of compounds.

In the realm of antiviral research, derivatives of 5-bromo-2'-deoxyuridine (B1667946) have shown a broad spectrum of activity against various herpes viruses. nih.gov This highlights the potential of incorporating a bromo-substituent into a heterocyclic scaffold to achieve antiviral effects. However, it is crucial to note that these are structurally distinct from this compound.

Herbicidal and Plant Growth Regulatory Applications in Agricultural Contexts

The exploration of this compound and its derivatives for herbicidal and plant growth regulatory applications is an area with some foundational research, primarily due to its structural relation to picolinic acid herbicides. Picolinic acid and its derivatives are known synthetic auxins that play a significant role in weed management. mdpi.com

The selectivity of picolinic acid herbicides is often based on their ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. The mechanism of action involves binding to specific auxin receptors in plants. mdpi.com It is plausible that this compound derivatives could share a similar mode of action. However, without specific studies on this compound, its selectivity mechanisms in different plant systems remain a matter of speculation based on the activity of related compounds. The differential response of various plant species to synthetic auxins is often attributed to differences in their uptake, translocation, metabolism, and receptor binding affinity.

Future Directions and Emerging Research Avenues for 5 Bromo 6 Phenoxynicotinic Acid

Development of Novel Organometallic and Organocatalytic Approaches for Synthesis

Future synthetic strategies for 5-Bromo-6-phenoxynicotinic acid are poised to move beyond traditional methods, embracing the precision and efficiency of organometallic and organocatalytic approaches. The development of novel catalytic systems could offer significant advantages in terms of yield, selectivity, and reaction conditions.

Organometallic Catalysis: Research into palladium- or copper-catalyzed cross-coupling reactions could provide efficient routes to the phenoxy ether linkage. For instance, a Buchwald-Hartwig amination-type approach, adapted for C-O bond formation, could be explored. The use of tailored phosphine ligands may be crucial in overcoming the deactivating effect of the pyridine (B92270) nitrogen. Direct C-H arylation of the pyridine ring, a challenging but increasingly feasible transformation, could also be investigated as a more atom-economical approach. acs.org

Organocatalysis: The use of metal-free catalysts presents an attractive, more sustainable alternative. Pyridine-2-carboxylic acid and its derivatives have been shown to be effective organocatalysts in various transformations. nih.govrsc.org Future work could focus on designing chiral organocatalysts to achieve enantioselective synthesis of this compound derivatives, which would be of significant interest for biological applications.

| Catalyst Type | Potential Reaction | Key Advantages |

| Palladium-based | Buchwald-Hartwig C-O Coupling | High efficiency, broad substrate scope |

| Copper-based | Ullmann Condensation | Lower cost than palladium |

| Organocatalyst (e.g., Pyridine-based) | Nucleophilic Aromatic Substitution | Metal-free, environmentally benign |

Advanced Spectroscopic Probes and Imaging Techniques for Real-Time Analysis

A deeper understanding of the behavior of this compound in various environments necessitates the application of advanced spectroscopic techniques. These methods can provide real-time insights into reaction kinetics, intermolecular interactions, and conformational dynamics.

Future research could employ techniques such as:

Infrared (IR) Action Spectroscopy: This powerful technique can be used to study the vibrational fingerprints of isolated, gas-phase ions of this compound and its fragments, providing detailed structural information. rsc.org

Two-Dimensional NMR Spectroscopy: Techniques like HSQC and HMBC would be invaluable for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

Fluorescence Spectroscopy: Should the molecule or its derivatives exhibit fluorescence, solvatochromism studies could probe the nature of its excited states and its interactions with different solvent environments. researchgate.net

These advanced methods would complement standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry, providing a more complete picture of the molecule's properties.

Integration of Computational Methods for Rational Design and High-Throughput Screening

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of derivatives of this compound. In silico methods can be used to predict a wide range of properties, from physicochemical characteristics to biological activity, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.govnih.gov

Rational Design: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge can inform the design of new derivatives with tailored characteristics.

High-Throughput Virtual Screening: Virtual libraries of this compound analogs can be screened against biological targets of interest using molecular docking simulations. aip.orgindexcopernicus.com This approach can identify promising lead compounds for further experimental validation. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of novel derivatives based on their structural features. mdpi.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, spectroscopic signatures, bond energies |

| Molecular Docking | Virtual screening | Binding affinity to biological targets |

| QSAR | Predictive modeling | Biological activity, toxicity |

Exploration of New Biological Targets and Unraveling Mechanisms of Action

The structural motifs present in this compound, namely the nicotinic acid and phenoxy groups, are found in a variety of biologically active molecules. nih.govresearchgate.netnih.govmdpi.comjetir.org This suggests that the compound and its derivatives could have interesting pharmacological properties.

Future research should focus on:

Screening against Diverse Biological Targets: The compound could be tested for activity against a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. Nicotinic acid derivatives have shown promise as anti-inflammatory, analgesic, and antimicrobial agents. nih.govmdpi.comchemistryjournal.net Phenoxyacetic acid derivatives have been investigated as FFA1 agonists for the treatment of type 2 diabetes. nih.gov

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial. This could involve identifying the specific binding site on the target protein, as well as elucidating the downstream signaling pathways that are affected.

Applications in Materials Science and Supramolecular Chemistry

The pyridine and carboxylic acid functionalities of this compound make it an interesting building block for materials science and supramolecular chemistry.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming coordination polymers or MOFs. The bromine and phenoxy substituents could be used to tune the properties of these materials, such as their porosity, stability, and catalytic activity.

Supramolecular Assembly: The ability of the carboxylic acid group to form hydrogen bonds and the potential for π-π stacking interactions involving the aromatic rings could be exploited to create self-assembling supramolecular structures. These structures could have applications in areas such as drug delivery and molecular sensing.

Sustainable and Environmentally Benign Synthesis Methodologies

Future development of synthetic routes to this compound should prioritize sustainability and environmental friendliness. This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chimia.chnih.govresearchgate.net

Key areas for research include:

Biocatalysis: The use of enzymes to catalyze the synthesis of nicotinic acid and its derivatives is a promising green alternative to traditional chemical methods. nih.govfrontiersin.org Future work could explore the development of enzymes that can specifically catalyze the synthesis of this compound.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, would significantly improve the sustainability of the synthesis.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes.

| Green Chemistry Principle | Application to Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Catalysis | Development of highly efficient and recyclable catalysts. |

| Benign Solvents and Reagents | Replacement of hazardous chemicals with safer alternatives. |

| Energy Efficiency | Optimization of reaction conditions to reduce energy consumption. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-phenoxynicotinic acid, and what reagents are critical for regioselective substitution?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the bromine atom's reactivity. For example, substituting bromine with a phenoxy group may involve using phenol derivatives under basic conditions (e.g., potassium carbonate in DMSO at 80–100°C) . Optimization requires monitoring reaction kinetics and purity via HPLC or TLC.

- Data : Evidence from analogous brominated nicotinic acids (e.g., 5-Bromo-6-chloronicotinic acid) shows that polar aprotic solvents enhance substitution efficiency, with yields >75% under reflux conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 292.03 g/mol for the parent compound).

- HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete substitution .

Advanced Research Questions

Q. How does the phenoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are effective?

- Methodology : The phenoxy group acts as an electron-withdrawing substituent, enhancing the bromine atom's electrophilicity. Palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids in THF/water mixtures (60°C, 12h) yield biaryl derivatives.

- Data : For similar compounds (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid), coupling efficiencies reached >80% with Pd(dppf)Cl . Challenges include steric hindrance from the phenoxy group, requiring optimized ligand systems .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization of the carboxylic acid moiety?

- Methodology : Protect the carboxylic acid as a methyl or tert-butyl ester before substitution. Deprotection using TFA/CHCl (1:4) at 0°C minimizes degradation.

- Data : Ethyl 6-amino-5-bromonicotinate derivatives showed stability under basic conditions but required acidic deprotection for carboxylate activation .

Q. What gaps exist in understanding the biological activity of this compound, and how can its structure-activity relationships (SAR) be systematically explored?

- Methodology :

- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) to identify inhibitory activity.

- SAR Studies : Synthesize analogs with varied substituents (e.g., fluoro, methoxy) on the phenoxy ring.

- Data : Current research on brominated nicotinic acids (e.g., 5-Bromo-4-hydroxypicolinic acid) highlights gaps in mechanistic studies, such as binding kinetics and metabolic stability .

Limitations and Future Directions

- Mechanistic Insights : Limited data exist on the compound’s metabolic pathways or off-target effects in biological systems.

- Environmental Impact : No studies address the ecotoxicity of synthetic byproducts (e.g., halogenated intermediates) .

- Advanced Applications : Potential as a photoaffinity label or PROTAC warhead remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。